3-ANILINO-5-BENZYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one is a complex organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes an anilino group, a benzyl group, and a hydroxy group attached to a dimethyl-substituted oxazolone ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one typically involves multi-step organic reactions One common synthetic route starts with the reaction of aniline with benzyl bromide to form N-benzylaniline This intermediate is then subjected to a cyclization reaction with dimethyl oxalate in the presence of a base, such as sodium ethoxide, to form the oxazolone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolone ring can be reduced to an oxazolidinone ring using reducing agents such as lithium aluminum hydride.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of 3-anilino-5-benzyl-4-oxo-4,5-dimethyl-1,3-oxazolan-2-one.
Reduction: Formation of 3-anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidinone.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s anilino and benzyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidinone: A reduced form of the original compound with similar chemical properties.
3-Anilino-5-benzyl-4-oxo-4,5-dimethyl-1,3-oxazolan-2-one: An oxidized form with distinct reactivity.
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-thiazolan-2-one: A sulfur-containing analog with different biological activities.
Uniqueness
3-Anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-anilino-5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-17(13-14-9-5-3-6-10-14)18(2,22)20(16(21)23-17)19-15-11-7-4-8-12-15/h3-12,19,22H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKIEJSGDPKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)NC2=CC=CC=C2)(C)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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